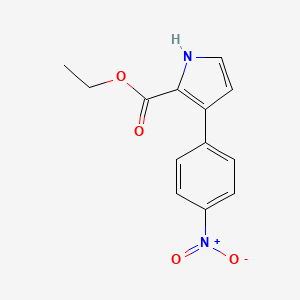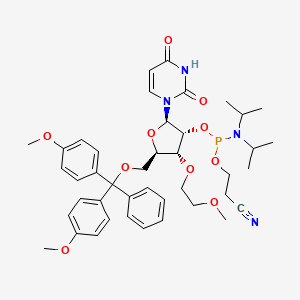
3'-O-MOE-U-2'-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-MOE-U-2’-phosphoramidite is a purine nucleoside analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential for various therapeutic and research applications. The modifications at the 2’ position of the ribose ring help increase oligonucleotide stability and improve resistance to nuclease activity in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-MOE-U-2’-phosphoramidite typically involves the modification of the ribose ring at the 2’ position with a methoxyethyl group. This modification is achieved through a series of chemical reactions, including protection and deprotection steps, to ensure the selective modification of the desired position . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3’-O-MOE-U-2’-phosphoramidite involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers perform sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos . The process is highly optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-MOE-U-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Reduction of disulfide bonds in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions at the phosphorous center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with enhanced stability and resistance to nuclease degradation .
Aplicaciones Científicas De Investigación
3’-O-MOE-U-2’-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Mecanismo De Acción
The mechanism of action of 3’-O-MOE-U-2’-phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The methoxyethyl modification at the 2’ position enhances the stability and binding affinity of the oligonucleotides, allowing them to effectively inhibit gene expression or modulate splicing . The molecular targets include mRNA and other nucleic acid sequences involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-O-methyluridine phosphoramidite
- 2’-fluoro-uridine phosphoramidite
- 2’-O-methoxyethyladenosine phosphoramidite
Uniqueness
3’-O-MOE-U-2’-phosphoramidite is unique due to its methoxyethyl modification at the 2’ position, which provides enhanced nuclease resistance and improved hybridization affinity compared to other similar compounds . This makes it particularly suitable for therapeutic applications where stability and efficacy are critical.
Propiedades
Fórmula molecular |
C42H53N4O10P |
|---|---|
Peso molecular |
804.9 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-39-38(52-27-26-49-5)36(55-40(39)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1 |
Clave InChI |
PLEHGFZYTQKEHC-UAQIPLLRSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
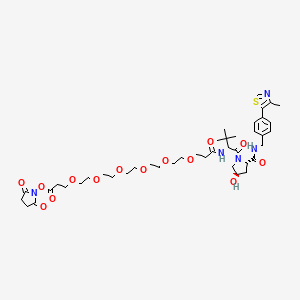
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)


![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

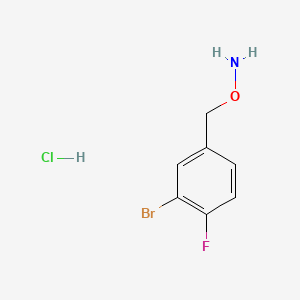

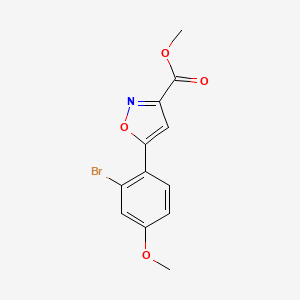
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
